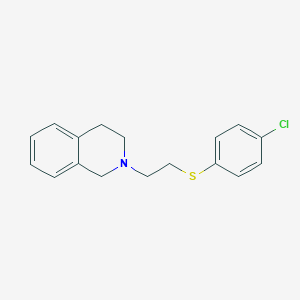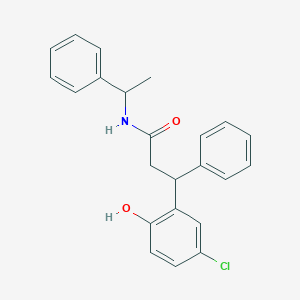![molecular formula C15H22N2O4S B215586 N-[4-(diethylsulfamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B215586.png)
N-[4-(diethylsulfamoyl)phenyl]oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(diethylsulfamoyl)phenyl]oxolane-2-carboxamide, commonly known as DPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of sulfonamide derivatives and is widely used as a research tool in biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
DPC works by inhibiting the activity of proteases, which are enzymes that break down proteins into smaller peptides. It specifically targets cysteine proteases, which play a crucial role in various cellular processes, including apoptosis, autophagy, and immune response.
Biochemical and Physiological Effects
DPC has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a protease inhibitor, it has been found to modulate the activity of various ion channels and transporters, including the Na+/K+ ATPase and the K+ channels. It has also been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
DPC has several advantages as a research tool. It is stable, soluble in water and organic solvents, and can be easily synthesized in large quantities. However, it also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several potential future directions for research involving DPC. One area of interest is the development of DPC-based drugs for the treatment of various diseases, including cancer and inflammation. Another area of interest is the use of DPC as a tool to study the role of proteases in various cellular processes and to identify new targets for drug development. Finally, there is potential for the development of new synthetic methods for DPC and related compounds.
Synthesemethoden
The synthesis of DPC involves a multi-step process that starts with the reaction of 4-nitrophenylacetic acid with diethylamine to produce the corresponding amide. The amide is then reacted with oxalyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-methyl-2-oxazoline to yield DPC.
Wissenschaftliche Forschungsanwendungen
DPC has been extensively used in scientific research as a tool to study various biochemical and physiological processes. One of its primary applications is in the field of proteomics, where it is used as a protease inhibitor to prevent protein degradation during sample preparation and analysis.
Eigenschaften
Produktname |
N-[4-(diethylsulfamoyl)phenyl]oxolane-2-carboxamide |
|---|---|
Molekularformel |
C15H22N2O4S |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
N-[4-(diethylsulfamoyl)phenyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C15H22N2O4S/c1-3-17(4-2)22(19,20)13-9-7-12(8-10-13)16-15(18)14-6-5-11-21-14/h7-10,14H,3-6,11H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
QNQWJPKMSWKPGP-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[2-(4-Methoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215507.png)
![2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215508.png)
![2-{2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215509.png)
![N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine](/img/structure/B215511.png)

![N-methyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215514.png)
![N-cyclopentyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215515.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl 2-[(4-methylphenyl)sulfanyl]ethyl ether](/img/structure/B215518.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B215521.png)
![3-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}ethyl)-4(3H)-quinazolinone](/img/structure/B215522.png)
![3-[(5-chloro-2-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B215526.png)
![3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B215527.png)

![4-Chloro-2-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol](/img/structure/B215530.png)